Tezampanel
Overview
Description
Tezampanel is a drug originally developed by Eli Lilly. It acts as a competitive antagonist of the AMPA and kainate subtypes of the ionotropic glutamate receptor family, with selectivity for the GluR5 subtype of the kainate receptor . This compound has neuroprotective and anticonvulsant properties, which may be useful for medicinal purposes .
Mechanism of Action
Target of Action
Tezampanel, also known as LY-293558 or NGX-424 , is a competitive antagonist of the AMPA and kainate subtypes of the ionotropic glutamate receptor family . It has selectivity for the GluR5 subtype of the kainate receptor . These receptors play a crucial role in the transmission of excitatory signals in the nervous system .
Mode of Action
This compound acts by binding to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapses in the brain . This interaction results in the suppression of excitatory neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic system, specifically the AMPA and kainate receptor-mediated synaptic transmission . By antagonizing these receptors, this compound can modulate the activity of this pathway and influence downstream effects such as neuronal excitability and synaptic plasticity .
Pharmacokinetics
It’s known that this compound is a small molecule, which generally suggests good bioavailability
Result of Action
This compound has a range of effects that may be useful for medicinal purposes. It has neuroprotective and anticonvulsant properties , which may occur via blockade of calcium uptake into neurons . It also suppresses both the withdrawal symptoms from morphine and other opioids, and the development of tolerance . Furthermore, it has antihyperalgesic and analgesic effects . It also has anxiolytic effects in animal studies and has been suggested as a candidate for the treatment of anxiety in humans .
Biochemical Analysis
Biochemical Properties
Tezampanel interacts with the GluR5 subtype of the kainate receptor . It has neuroprotective and anticonvulsant properties . The neuroprotective properties may, at least in part, occur via blockade of calcium uptake into neurons .
Cellular Effects
This compound has a range of effects which may be useful for medicinal purposes, as well as its applications in scientific research . It suppresses both the withdrawal symptoms from morphine and other opioids , and the development of tolerance . It also has antihyperalgesic and analgesic effects .
Molecular Mechanism
This compound is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapses in the brain . This binding interaction with the Glu K5 receptors is a key part of its mechanism of action .
Dosage Effects in Animal Models
In animal models, this compound has shown significant suppression of tonic electromyography activity as well as dose-dependent suppression of peripheral muscle resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
The industrial production of Tezampanel involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tezampanel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Tezampanel has a range of scientific research applications, including:
Chemistry: Used as a tool to study the properties of ionotropic glutamate receptors.
Biology: Investigated for its neuroprotective and anticonvulsant effects.
Medicine: Potential treatment for conditions such as pain, migraine, and anxiety.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Perampanel: Another AMPA receptor antagonist used to treat epilepsy.
Midazolam: A benzodiazepine with anticonvulsant properties, though it acts through a different mechanism.
Uniqueness of Tezampanel
This compound is unique in its selectivity for the GluR5 subtype of the kainate receptor, which distinguishes it from other AMPA receptor antagonists. Its neuroprotective and anticonvulsant properties, along with its potential to treat opioid withdrawal and anxiety, make it a versatile compound in scientific research and medicine .
Properties
IUPAC Name |
(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFRFPSZAKNPQQ-YTWAJWBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
NGX426 is a prodrug of tezampanel (NGX424). Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapases the brain. | |
Record name | Tezampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06354 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
154652-83-2 | |
Record name | Tezampanel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154652-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tezampanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154652832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tezampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06354 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TEZAMPANEL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA36S2O9C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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